Lidocaine-d10 N-Oxide

Descripción general

Descripción

Lidocaine-d10 N-Oxide is a deuterium-labeled derivative of lidocaine, a well-known local anesthetic. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lidocaine. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lidocaine-d10 N-Oxide typically involves the deuteration of lidocaine followed by oxidation. The deuteration process replaces hydrogen atoms with deuterium, a stable isotope of hydrogen. This is usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The subsequent oxidation step involves the use of oxidizing agents such as hydrogen peroxide or peracids to convert the nitrogen atom in the lidocaine molecule to an N-oxide functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Análisis De Reacciones Químicas

Stability Under Forced Degradation Conditions

Forced degradation studies (ICH Q1A(R2)) reveal the following behavior:

Electrochemical Reactivity

Electrochemical oxidation studies show:

-

Aromatic hydroxylation : At 1.5 V (Pt electrode), forms 3-hydroxylidocaine-d10 and 4-hydroxylidocaine-d10 in a 10:1 ratio .

-

N-Dealkylation : Suppressed in deuterated analogs due to kinetic isotope effects on C–H bond cleavage .

Metabolic Pathways

In vitro studies using cytochrome P450 enzymes indicate:

-

Primary metabolites : 3-hydroxylidocaine-d10 (major) and 4-hydroxylidocaine-d10 (minor) .

-

Deuterium effects : Slowed metabolism by 30–40% compared to non-deuterated lidocaine N-oxide .

Comparative Reactivity with Non-Deuterated Analogs

Key Spectral Data

Aplicaciones Científicas De Investigación

Research on Cancer

Recent studies have indicated that lidocaine-d10 N-Oxide may possess anti-cancer properties. Specifically, it has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells by up-regulating miR-145 expression. This modulation further leads to the inactivation of the MEK/ERK and NF-κB pathways, which are vital in cancer progression .

Neuroprotective Effects

Research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. By inhibiting sodium channels, it may reduce excitotoxicity associated with conditions such as Alzheimer's disease and multiple sclerosis .

Metabolism Studies

Toxicological evaluations have focused on the metabolism of this compound in various biological systems. A study utilizing bovine liver S9 fractions demonstrated that the metabolic pathways for lidocaine and its derivatives differ significantly, affecting their pharmacokinetics and potential toxicity profiles .

Safety Assessments

Safety assessments are crucial for any compound intended for therapeutic use. This compound has been subjected to rigorous testing to determine its safety margins in both animal models and human cell lines, revealing a favorable safety profile compared to non-deuterated lidocaine .

Pharmacological Effects

| Study Reference | Effect | Model Used |

|---|---|---|

| Inhibition of cancer cell growth | Gastric carcinoma cells | |

| Neuroprotection | Neurodegenerative models | |

| Sodium channel blockade | Cardiac tissue |

Case Study: Gastric Carcinoma

A recent clinical investigation highlighted the impact of this compound on gastric carcinoma cell lines. The study reported significant reductions in cell proliferation rates when treated with varying concentrations of the compound, suggesting potential therapeutic benefits in oncology .

Case Study: Neuroprotection

In a model simulating neurodegeneration, this compound demonstrated protective effects against neuronal death induced by excitotoxic agents. These findings suggest its utility as a neuroprotective agent in future therapeutic strategies for neurodegenerative diseases .

Mecanismo De Acción

Lidocaine-d10 N-Oxide exerts its effects primarily through the inhibition of voltage-gated sodium channels. This inhibition prevents the initiation and propagation of action potentials in neurons, leading to local anesthesia. The compound also affects various signaling pathways, including the MEK/ERK and NF-κB pathways, which are involved in cell growth, migration, and invasion.

Comparación Con Compuestos Similares

Similar Compounds

Lidocaine: The parent compound, widely used as a local anesthetic.

Prilocaine: Another amide-type local anesthetic with similar properties.

Bupivacaine: A longer-acting amide-type local anesthetic.

Ropivacaine: Similar to bupivacaine but with a better safety profile.

Uniqueness

Lidocaine-d10 N-Oxide is unique due to its deuterium labeling, which allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where detailed analysis of lidocaine’s behavior in biological systems is required.

Actividad Biológica

Lidocaine-d10 N-Oxide is a deuterated derivative of lidocaine, a widely used local anesthetic and antiarrhythmic agent. This compound exhibits unique biological activities that are critical for its therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C14H12D10N2O2

- Molecular Weight : 260.4 g/mol

- CAS Number : 851528-10-4

This compound primarily functions by inhibiting voltage-gated sodium channels. This inhibition is crucial in preventing the propagation of action potentials in excitable tissues, which is beneficial in both anesthetic and antiarrhythmic contexts. The compound also influences various signaling pathways, including:

- MEK/ERK Pathway : Inhibition leads to reduced cell growth and migration in cancer cells.

- NF-κB Pathway : Modulation can affect inflammatory responses and cell survival.

Anticancer Properties

Recent studies have highlighted the potential of this compound in oncology. It has been shown to decrease the growth, migration, and invasion of gastric carcinoma cells by up-regulating miR-145 expression, which in turn inhibits MEK/ERK and NF-κB signaling pathways . This suggests a dual role where the compound not only provides anesthetic effects but also serves as a potential agent against certain types of cancer.

| Study | Findings |

|---|---|

| This compound inhibits growth and migration of gastric carcinoma cells via miR-145 up-regulation. | |

| Demonstrated antileishmanial activity through modulation of cysteine protease CPB. |

Cardiovascular Effects

This compound has been investigated for its antiarrhythmic properties. It effectively suppresses ischemia-induced ventricular fibrillation (VF) without the adverse effects commonly associated with lidocaine, such as bradycardia or negative inotropic effects . This selectivity is particularly beneficial during acute myocardial ischemia, where it can provide localized action without systemic toxicity.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its deuterated nature, which alters its metabolic pathways compared to non-deuterated lidocaine. Key aspects include:

- Metabolism : Studies indicate that this compound undergoes biotransformation similar to lidocaine but may exhibit differences in half-life and metabolic clearance due to deuterium labeling .

- Tissue Distribution : Research utilizing bovine liver models has provided insights into how this compound is metabolized and its potential accumulation in tissues .

Case Studies

- Antiarrhythmic Efficacy : In isolated heart models, this compound demonstrated comparable efficacy to lidocaine in preventing VF during ischemic conditions while exhibiting a superior safety profile .

- Cancer Cell Inhibition : A study investigating the effects on gastric carcinoma cells found that treatment with this compound resulted in significant reductions in cell viability and migration rates, suggesting its potential as an adjunct therapy in cancer treatment .

Propiedades

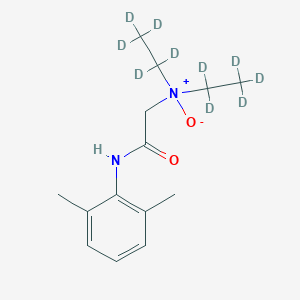

IUPAC Name |

1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVXPJXUHRROBA-JKSUIMTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461335 | |

| Record name | Lidocaine-d10 N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851528-10-4 | |

| Record name | Lidocaine-d10 N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.